molecular formula C12H22Cl2N2 B13028244 (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13028244
M. Wt: 265.22 g/mol
InChI Key: VAUZRXHDANRVJZ-IDMXKUIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound with a specific stereochemistry, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene and ethane-1,2-diamine.

    Reaction Conditions: The tert-butylbenzene undergoes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group onto the phenyl ring. This is followed by a reductive amination reaction with ethane-1,2-diamine to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine: Similar structure but without the hydrochloride salt form.

    (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diol: Contains hydroxyl groups instead of amine groups.

    (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine monohydrate: Similar structure with a different hydration state.

Uniqueness

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry and the presence of both tert-butyl and diamine functional groups. This combination of features imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

VAUZRXHDANRVJZ-IDMXKUIJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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